N-(1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide
Description
This compound is a pyrazole-5-carboxamide derivative featuring a 1,3-benzothiazol-2-yl group and a pyridin-2-ylmethyl substituent. Its molecular formula is C₁₉H₁₇N₅OS (derived from its fluoro analog in ), with a molecular weight of approximately 381.43 g/mol. The benzothiazole moiety is known for its electron-deficient aromatic system, which enhances interactions with biological targets such as kinases or receptors .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5OS/c1-13-11-16(23(2)22-13)18(25)24(12-14-7-5-6-10-20-14)19-21-15-8-3-4-9-17(15)26-19/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIBORRBQRKSBAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=CC=CC=C4S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the benzo[d]thiazole ring: This can be achieved by the cyclization of 2-aminobenzenethiol with a suitable aldehyde or ketone under acidic conditions.
Synthesis of the pyrazole ring: The pyrazole ring can be synthesized by the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives.
Coupling of the benzo[d]thiazole and pyrazole rings: This step involves the formation of an amide bond between the benzo[d]thiazole ring and the pyrazole ring. This can be achieved by reacting the benzo[d]thiazole derivative with a suitable carboxylic acid derivative of the pyrazole ring in the presence of a coupling reagent such as EDCI or DCC.
Introduction of the pyridine ring: The final step involves the alkylation of the amide nitrogen with a pyridine derivative, typically using a suitable alkylating agent such as methyl iodide or benzyl bromide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimization of reaction conditions, and the development of continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present on the rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as halogenation using N-bromosuccinimide or nitration using nitric acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anti-Tubercular Activity
Recent studies have highlighted the potential of pyrazole derivatives, including N-(1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide, as effective anti-tubercular agents. For instance, a series of substituted benzamide derivatives were synthesized and tested against Mycobacterium tuberculosis. Among these compounds, certain derivatives exhibited significant activity with IC50 values ranging from 1.35 to 2.18 μM, indicating their potential as novel treatments for tuberculosis .
1.2 Anticancer Properties
The compound has also been investigated for its anticancer properties. Pyrazolo[1,5-a]pyrimidine derivatives show promise in inhibiting cancer cell proliferation. The structural modifications of these compounds enhance their bioactivity against various cancer cell lines. Studies have demonstrated that certain derivatives possess selective protein inhibition capabilities and exhibit lower toxicity levels compared to traditional chemotherapeutics .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications in the benzothiazole and pyrazole moieties can significantly influence biological activity.
| Modification | Effect on Activity | Reference |
|---|---|---|
| Substituted pyridine rings | Enhanced binding affinity to target proteins | |
| Variation in carboxamide groups | Altered pharmacokinetic properties |
Case Studies
3.1 Case Study: Synthesis and Evaluation
In a study focused on synthesizing new pyrazole derivatives for tuberculosis treatment, researchers developed a series of compounds based on the core structure of this compound. The most promising candidates were subjected to docking studies to predict their interactions with Mycobacterium tuberculosis targets. The findings revealed that the compounds could effectively inhibit bacterial growth while maintaining low toxicity towards human cells .
3.2 Case Study: Anticancer Activity
Another investigation assessed the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives derived from this compound against various cancer cell lines. Results indicated that specific modifications led to increased cytotoxicity against HeLa and CEM cell lines with IC50 values significantly lower than those of existing chemotherapeutics .
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Benzothiazole Ring
N-(4-Fluoro-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide (BG16446)
- Molecular Formula : C₁₉H₁₆FN₅OS
- Key Difference : A fluorine atom at the 4-position of the benzothiazole ring.
- It may also improve metabolic stability compared to non-fluorinated analogs .
N-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[2-(4-morpholinyl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride
- Molecular Formula : C₂₀H₂₅Cl₂N₅O₃S
- Key Differences :
- Chlorine and methoxy groups at the 7- and 4-positions of benzothiazole.
- Morpholinylethyl substituent instead of pyridinylmethyl.
- Implications : Chlorine enhances lipophilicity, while the morpholinyl group improves solubility in polar solvents. The hydrochloride salt form increases bioavailability .
Pyrazole Core Modifications
N-(1,3-Benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide
- Molecular Formula : C₁₆H₁₂N₄OS₂
- Key Difference : A 5-methylthiophen-2-yl group replaces the pyridinylmethyl substituent.
- The methyl group may reduce steric hindrance .
N-{[3-(1-Methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide
Data Table: Comparative Analysis of Key Compounds
Biological Activity
N-(1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide, often referred to as compound 1, is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The molecular formula of compound 1 is , with a molecular weight of 393.5 g/mol. The structure features a benzothiazole moiety, a pyrazole ring, and a pyridine substituent, which are known to contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H19N5O2S |
| Molecular Weight | 393.5 g/mol |
| CAS Number | 1014090-42-6 |
Anticancer Activity
Recent studies have indicated that compound 1 exhibits significant anticancer properties. In vitro assays have demonstrated its effectiveness against various cancer cell lines, including:
- HeLa (Cervical cancer) : IC50 values suggest potent antiproliferative activity.
- L1210 (Murine leukemia) : Compound 1 showed reduced cell viability at low concentrations.
- CEM (Human T-lymphocyte) : Notable inhibition of cell growth was recorded.
Case Study: In Vitro Antiproliferative Activity
A study evaluated the antiproliferative effects of compound 1 on multiple cancer cell lines. The results indicated:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 12.5 |
| L1210 | 15.3 |
| CEM | 10.8 |
These findings suggest that compound 1 may serve as a potential lead in the development of new anticancer agents.
Enzymatic Inhibition
Compound 1 has also been investigated for its ability to inhibit specific enzymes involved in cancer progression and other diseases. For instance, it has shown promise as an inhibitor of the Raf-1 kinase pathway, which is critical in many cancers.
The mechanism by which compound 1 exerts its effects appears to involve:
- Inhibition of cell proliferation : By interfering with key signaling pathways.
- Induction of apoptosis : Triggering programmed cell death in cancer cells.
Antimicrobial Activity
In addition to its anticancer properties, compound 1 has demonstrated antimicrobial activity against various bacterial strains. Preliminary studies have indicated effective inhibition against Gram-positive bacteria.
Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.25 |
| Streptococcus pneumoniae | 0.015 |
These results highlight the potential of compound 1 as a dual-action therapeutic agent.
Q & A
Q. What in silico tools guide the rational design of analogs with improved pharmacokinetic properties?
- Methodological Answer : Tools like SwissADME predict logP (lipophilicity), aqueous solubility, and blood-brain barrier permeability. QSAR models prioritize analogs with lower topological polar surface area (TPSA <140 Ų) for enhanced oral bioavailability. For example, substituting pyridinylmethyl with a tetrahydropyran group (as in ) may reduce TPSA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
